(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H18F2N2O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-6(13)4-7(14)8(11)12/h6-8H,4-5,13H2,1-3H3 |
InChI Key |
RBKSKJDQWDXKGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies and Reaction Conditions
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrrolidine ring synthesis | Cyclization of amino alcohols or related precursors | Base-mediated cyclization, often under inert atmosphere | Starting materials often include chiral amino alcohols to ensure stereochemical control |
| Difluoromethyl group introduction | Electrophilic fluorination or nucleophilic substitution using difluoromethyl halides or phenyl sulfone derivatives | Reagents such as diethylaminosulfur trifluoride (DAST), difluoromethyl phenyl sulfone; temperatures 0–45°C | Mitsunobu reaction is a common approach for difluoromethylation |
| Amination | Introduction of amino group via nucleophilic substitution or reductive amination | Ammonia or amine sources, reductive agents like sodium borohydride or catalytic hydrogenation | Stereochemical control maintained via chiral auxiliaries or enzymatic resolution |
| Boc protection | Protection of amino group as tert-butyl carbamate | Di-tert-butyl dicarbonate (Boc2O) with base (e.g., triethylamine) | Protects the nitrogen to avoid side reactions in subsequent steps |
| Purification | Flash chromatography or recrystallization | Silica gel chromatography with ethyl acetate/hexane mixtures | Critical for removing side products and ensuring ≥97% purity |
Reaction parameters such as temperature, pH (typically 5–7), and reaction time are tightly controlled to maximize yield and stereochemical fidelity.
Industrial-Scale Production
Industrial synthesis employs:
- Continuous flow reactors for enhanced control over reaction conditions.
- Automated systems to scale up the cyclization, fluorination, and protection steps.
- Advanced purification techniques , including preparative chromatography and crystallization, to ensure product purity and batch consistency.
Optimization focuses on minimizing by-products and maximizing throughput, often involving process intensification strategies.
Detailed Research Outcomes
Synthetic Yields and Efficiency
- Difluoromethylation yields typically range from 39% to 44% when using difluoromethyl phenyl sulfone reagents.
- Boc protection and amination steps generally proceed with high efficiency (>80% yield).
- Overall multi-step synthesis yields vary depending on starting materials and purification methods but are optimized for scalability.
Spectral and Analytical Data
| Property | Data |
|---|---|
| Molecular Formula | C12H21F2N2O2 (approximate) |
| Molecular Weight | ~264 g/mol |
| Purity | ≥97% (by HPLC or NMR analysis) |
| NMR (1H, 13C, 19F) | Characteristic signals for difluoromethyl group (CHF2, typically a triplet in 19F NMR) |
| Mass Spectrometry | M+1 peak consistent with molecular weight; fragmentation patterns confirm structure |
These data confirm the successful incorporation of the difluoromethyl group and Boc protection, as well as the stereochemical integrity of the compound.
Comparative Analysis with Structural Analogs
| Compound Variant | Key Difference | Impact on Properties |
|---|---|---|
| (2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride | Hydroxymethyl (-CH2OH) instead of difluoromethyl (-CF2H) | Increased polarity, reduced membrane permeability |
| tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Fluoro substitution at C4 instead of amino group | Enhanced metabolic stability, altered hydrogen bonding |
| tert-Butyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Different protecting group (Cbz instead of Boc) | Enables selective deprotection for peptide synthesis |
These comparisons highlight the significance of the difluoromethyl group and Boc protection in tuning chemical and biological properties.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Pyrrolidine ring formation | Cyclization | Amino alcohol precursors, base, inert atmosphere | Variable | Starting chiral materials critical |
| Difluoromethyl group addition | Mitsunobu reaction / fluorination | Difluoromethyl phenyl sulfone, DAST, 0–45°C | 39–44% | Key step for fluorine incorporation |
| Amination | Nucleophilic substitution | Ammonia, reductive agents | >80% | Maintains stereochemistry |
| Boc protection | Carbamate formation | Di-tert-butyl dicarbonate, triethylamine | High | Protects amino group |
| Purification | Chromatography / recrystallization | Silica gel, EtOAc/hexane | — | Ensures ≥97% purity |
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The difluoromethyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
(a) (2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1279039-34-7)
- Key Differences :
- Substituent : Hydroxymethyl (-CH2OH) instead of difluoromethyl (-CF2H).
- Stereochemistry : Inverted configuration (2R,4S).
- Properties : The hydroxymethyl group increases polarity, reducing membrane permeability compared to the difluoromethyl analog. The hydrochloride salt improves aqueous solubility .
(b) (2R,4R)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1279038-50-4)
Fluorinated Analogs
(a) tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5)
- Key Differences: Substituent: Fluoro (-F) at C4 instead of amino (-NH2). Properties: Fluorination at C4 enhances metabolic stability and introduces hydrogen-bonding capabilities. The absence of an amino group limits its use in amide bond formation .
(b) tert-Butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate (2S,4S-7.6)
Functional Group Modifications
(a) tert-Butyl (2S,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1194057-63-0)
- Key Differences: Protecting Group: Benzyloxycarbonyl (Cbz) on the amino group. Substituent: Hydroxymethyl at C2. Applications: The Cbz group enables selective deprotection for peptide coupling, unlike the tert-butyl carbamate in the target compound .
(b) tert-Butyl (2S,4R)-4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate
- Key Differences: Substituent: Ethoxymethyl (-CH2OEt) at C2.
Spectral Data
Biological Activity
(2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a difluoromethyl group and a tert-butyl ester, enhances its stability and bioavailability, making it a valuable compound for various biological applications.
This compound is classified as a fluorinated amino acid, which is significant in the design of pharmaceuticals. The difluoromethyl group contributes to its unique chemical reactivity and potential biological activity.
Structural Formula
The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps, including:
- Mitsunobu Reaction : This method introduces the difluoromethyl group using difluoromethyl phenyl sulfone.
- Esterification : The tert-butyl ester is formed through reactions with tert-butyl alcohol.
The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids while offering enhanced properties due to the fluorinated moiety. This can influence protein folding and stability, which are critical for biological function.
Research Findings
- Protein Stability : Studies have shown that incorporating fluorinated amino acids like (2S,4R)-tert-butyl 4-amino-2-(difluoromethyl)pyrrolidine into peptides can significantly enhance their thermal stability and resistance to proteolytic degradation.
- Pharmacokinetics : Fluorinated compounds often exhibit improved pharmacokinetic profiles, such as increased bioavailability and prolonged circulation time in biological systems. This makes them attractive candidates for drug development .
- Case Study - Peptide Design : In a study focusing on peptide design, the incorporation of (2S,4R)-tert-butyl 4-amino-2-(difluoromethyl)pyrrolidine resulted in peptides with favorable binding affinities to target proteins compared to their non-fluorinated counterparts. This suggests potential applications in therapeutic peptide development .
Comparative Analysis
The following table summarizes the biological activity and properties of (2S,4R)-tert-butyl 4-amino-2-(difluoromethyl)pyrrolidine compared to similar compounds:
| Compound Name | Stability Enhancement | Binding Affinity | Applications |
|---|---|---|---|
| (2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine | High | High | Drug Development |
| (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine | Moderate | Moderate | Peptide Design |
| (2S,4R)-Perfluoro-tert-butyl 4-hydroxyproline | Very High | Very High | Advanced Therapeutics |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities. For example, coupling constants (J values) differentiate axial/equatorial substituents on the pyrrolidine ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., fluorine splitting) .
- X-ray Crystallography : Resolves absolute stereochemistry, as seen in related pyrrolidine derivatives .
- Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak IA/IB under isocratic conditions .
How does the stereochemistry at the 2S and 4R positions influence the compound's interaction with biological targets?
Advanced Research Question
The (2S,4R) configuration dictates spatial orientation, affecting binding to enzymes or receptors:
- Enzyme inhibition : The difluoromethyl group’s electronegativity and the amino group’s basicity enable hydrogen bonding with catalytic residues (e.g., in proteases or kinases). Stereochemistry ensures optimal alignment with active-site pockets .
- Pharmacokinetics : The Boc group enhances membrane permeability, while the chiral centers influence metabolic stability. For example, the 4R-amino group may resist oxidative deamination in vivo compared to its 4S counterpart .
What are the challenges in achieving regioselective functionalization of the pyrrolidine ring during derivatization, and how can they be addressed?
Advanced Research Question
- Regioselectivity issues : Competing reactions at N1, C2, and C4 positions can occur due to similar reactivity.
- Mitigation strategies :
- Directing groups : Temporary protection of the amino group (e.g., with Boc) directs electrophiles to C2 or C4 .
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) selectively functionalizes halogenated positions .
- Computational modeling : DFT calculations predict reactive sites based on electron density maps .
How can researchers resolve contradictions in reported biological activities of similar pyrrolidine derivatives?
Advanced Research Question
Discrepancies often arise from variations in assay conditions or impurities. Recommended approaches:
- Dose-response validation : Re-test compounds across multiple concentrations to confirm IC₅₀ values .
- Impurity profiling : LC-MS identifies byproducts (e.g., de-Boc derivatives) that may contribute to off-target effects .
- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., cytotoxicity in HEK293 cells) .
What strategies are recommended for scaling up the synthesis while maintaining enantiomeric excess?
Q. Methodological Focus
- Continuous flow reactors : Enhance reproducibility and reduce reaction times for steps like fluorination or Boc protection .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, achieving >99% ee .
- In-line monitoring : PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, track ee and yield in real time .
What computational or experimental approaches are used to predict or confirm the compound's mechanism of enzyme inhibition?
Advanced Research Question
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., BACE-1 or HIV protease). The difluoromethyl group’s van der Waals interactions are often critical .
- Kinetic studies : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition. For example, Ki values are derived from varying substrate concentrations .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
